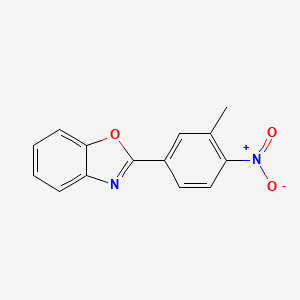![molecular formula C17H26N2O4S B5738193 N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has various applications in scientific research. It is commonly known as MPDPB and is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular functions and has been linked to several physiological and pathological processes. MPDPB has been extensively studied for its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
The sigma-1 receptor is a protein that is involved in various cellular functions such as calcium signaling, ion channel regulation, and protein folding. MPDPB acts as a selective agonist for the sigma-1 receptor and modulates its activity. The exact mechanism of action of MPDPB is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of protein folding.
Biochemical and Physiological Effects:
MPDPB has been shown to have various biochemical and physiological effects. It has been shown to enhance neuroprotection, improve cognitive function, and reduce inflammation. MPDPB has also been shown to have anti-cancer properties and can induce cell death in cancer cells. The exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
MPDPB has several advantages for lab experiments. It is a highly selective agonist for the sigma-1 receptor and can be used to study its function. MPDPB is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using MPDPB in lab experiments. It has a low solubility in water and requires specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the study of MPDPB. One area of research is the development of more potent and selective agonists for the sigma-1 receptor. Another area of research is the investigation of the mechanisms underlying the neuroprotective and anti-cancer properties of MPDPB. Additionally, the potential therapeutic applications of MPDPB in various diseases such as Alzheimer's and Parkinson's disease require further investigation.
Synthesemethoden
The synthesis of MPDPB involves several steps and requires specialized equipment and expertise. The most commonly used method for synthesizing MPDPB is through the reaction of 1,4-benzodioxane-6-sulfonyl chloride with N-(4-methylpiperidin-3-yl)propylamine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPDPB has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can enhance cognitive function. MPDPB has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-5-9-19(10-6-14)8-2-7-18-24(20,21)15-3-4-16-17(13-15)23-12-11-22-16/h3-4,13-14,18H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTFHZFCHUQSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)


![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)


![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)